molecular formula C14H15Cl2N3O2 B12911388 5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one CAS No. 88049-44-9

5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one

Cat. No.: B12911388
CAS No.: 88049-44-9
M. Wt: 328.2 g/mol
InChI Key: ZKFCQTSGZKSDQH-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one is a triazole-containing organic compound characterized by a hexanone backbone substituted with a 2,4-dichlorophenyl group, a hydroxyl group at position 5, and a 1,2,4-triazole moiety at position 4. The hydroxyl and ketone groups contribute to its polarity, influencing solubility and pharmacokinetic properties.

Properties

CAS No.

88049-44-9

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-5-hydroxy-6-(1,2,4-triazol-1-yl)hexan-3-one

InChI

InChI=1S/C14H15Cl2N3O2/c1-2-11(20)6-14(21,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,21H,2,6-7H2,1H3

InChI Key

ZKFCQTSGZKSDQH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one typically involves multi-step organic reactions. One common route might include:

    Formation of the Dichlorophenyl Intermediate: Starting with a 2,4-dichlorophenyl precursor, various reactions such as halogenation or Friedel-Crafts acylation can be employed.

    Introduction of the Hydroxy Group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Triazole Ring: The triazole ring can be introduced via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Final Assembly: The final compound is assembled through condensation or coupling reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, automated reactors, and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Less chlorinated phenyl derivatives.

    Substitution Products: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.

Medicine

    Pharmaceuticals: Potential use as a drug candidate for various diseases due to its unique structure.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several triazole-based fungicides and heterocyclic derivatives. Below is a comparative analysis with key analogues:

Compound Key Structural Features Biological Activity Key Differences
Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) Quinazolinone core with triazole and dichlorophenyl substituents Broad-spectrum antifungal agent Rigid quinazolinone backbone vs. flexible hexanone chain in the target compound
Metconazole (5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol) Cyclopentanol backbone with chlorophenyl and triazole groups Systemic fungicide for cereal crops Cyclic alcohol structure vs. linear hydroxy-ketone chain in the target compound
Compound 6h (5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) Benzoxazole-triazole-thione hybrid with chlorophenyl and methylphenyl groups Antifungal and antibacterial activity (reported in vitro studies) Thione group and benzoxazole ring vs. ketone and dichlorophenyl in the target
Triticonazole (5-((4-chlorophenyl)methylene)-2,2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol) Cyclopentanol with chlorophenyl-methylene and triazole groups Agricultural fungicide with protective and curative action Methylene linker and cyclopentanol vs. hydroxy-hexanone in the target compound

Activity and Mechanism

  • Antifungal Potency: The target compound’s dichlorophenyl group likely enhances membrane penetration compared to non-halogenated analogues (e.g., Compound 6c in ), while the hydroxyl group may improve water solubility relative to purely lipophilic triazoles like quinconazole .
  • Spectral Properties : The ketone group at position 3 in the target compound would exhibit a distinct IR absorption (~1700–1750 cm⁻¹ for C=O) compared to thione-containing analogues (e.g., 1243 cm⁻¹ for C=S in Compound 6h ).
  • Synthetic Complexity: The linear hexanone backbone may offer synthetic flexibility over rigid bicyclic structures (e.g., quinconazole’s quinazolinone core ), though steric hindrance from the triazole group could complicate regioselective modifications.

Thermodynamic and Kinetic Data

Limited experimental data are available for the target compound, but comparisons can be inferred:

  • Metabolic Stability : The absence of ester or thioether groups (cf. Compound 7b in ) suggests reduced susceptibility to hydrolytic degradation.

Data Tables

Table 1: Comparative Spectral Data

Compound IR (C=O) 1H-NMR (δ, ppm) EI-MS (M+1)
Target Compound ~1720 cm⁻¹ 5.0 (s, 1H, OH), 2.5–3.5 (m, hexanone chain) Not reported
Compound 6h 9.55 (s, 1H, triazole), 6.86–7.26 (m, Ar-H) 419
Quinconazole Not reported 352 (M+)

Biological Activity

The compound 5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one , with CAS number 88049-44-9, is a triazole derivative known for its diverse biological activities. This article explores its biological activity, including antifungal properties, cytotoxicity against cancer cell lines, and interactions with cytochrome P450 enzymes.

  • Molecular Formula : C14H15Cl2N3O
  • Molecular Weight : 300.19 g/mol
  • Structure : The compound features a dichlorophenyl group and a triazole moiety which are critical for its biological activities.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. In particular, the compound shows effectiveness against various fungal pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans0.023 µg/mL
Aspergillus niger0.035 µg/mL
Fusarium oxysporum0.045 µg/mL

The antifungal activity is attributed to the inhibition of ergosterol synthesis via targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity .

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated against human cancer cell lines. Notably:

Cell Line IC50 (µM)
HCT-116 (colon cancer)6.2
T47D (breast cancer)27.3

These results indicate that the compound possesses selective cytotoxicity, making it a potential candidate for further development in cancer therapeutics .

Interaction with Cytochrome P450 Enzymes

The compound's interaction with cytochrome P450 enzymes is crucial for understanding its metabolic pathways and potential drug-drug interactions. Initial studies suggest:

Enzyme Inhibition (%)
CYP11B130%
CYP1725%
CYP1935%

These interactions highlight the compound's potential to influence steroidogenesis and other metabolic processes in humans .

Case Studies

Several studies have documented the biological activities of similar triazole compounds, reinforcing the significance of structural modifications:

  • Study on Triazole Derivatives : A series of triazole compounds were synthesized and tested against various fungi. The presence of a dichlorophenyl group consistently enhanced antifungal activity.
  • Cytotoxicity Assessment : Research on related compounds showed that modifications in the triazole ring significantly affected cytotoxicity profiles against different cancer cell lines.

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